Cudranone

Description

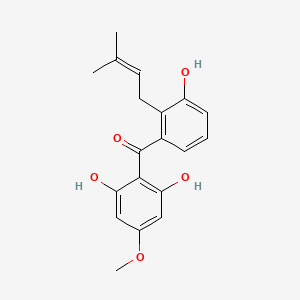

Structure

3D Structure

Properties

CAS No. |

63596-94-1 |

|---|---|

Molecular Formula |

C19H20O5 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

(2,6-dihydroxy-4-methoxyphenyl)-[3-hydroxy-2-(3-methylbut-2-enyl)phenyl]methanone |

InChI |

InChI=1S/C19H20O5/c1-11(2)7-8-13-14(5-4-6-15(13)20)19(23)18-16(21)9-12(24-3)10-17(18)22/h4-7,9-10,20-22H,8H2,1-3H3 |

InChI Key |

PPLJPJXZLUVDGT-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C(C=CC=C1O)C(=O)C2=C(C=C(C=C2O)OC)O)C |

Canonical SMILES |

CC(=CCC1=C(C=CC=C1O)C(=O)C2=C(C=C(C=C2O)OC)O)C |

Other CAS No. |

63596-94-1 |

Synonyms |

cudranone |

Origin of Product |

United States |

Natural Occurrence and Isolation of Cudranone

Botanical Sources and Geographical Distribution of Cudranone

This compound has been identified in plants belonging to the Moraceae family. epdf.pubwikipedia.org The primary genera known to contain this compound are Cudrania and Maclura. epdf.pubwikipedia.org

Several species within the Cudrania and Maclura genera have been reported as sources of this compound. Notably, Cudrania cochinchinensis (which is also known by the synonym Maclura cochinchinensis) and Cudrania javanensis have been identified as containing this compound. epdf.pubwikipedia.org Cudrania cochinchinensis var. gerontogea is specifically mentioned as a source of this compound. epdf.pubdntb.gov.uaresearchgate.net While Cudrania tricuspidata is a related species also studied for its chemical components, the direct presence of this compound in C. tricuspidata is indicated by its mention in the context of this compound's crystal structure determination, which involved a compound from Cudrania chochinchinensis. dntb.gov.ua The genus Maclura is closely related to Cudrania, and some botanists recognize a broader definition of Maclura that includes species previously classified under Cudrania. wikipedia.org

Here is a table summarizing some reported botanical sources of this compound:

| Genus | Species | Notes |

| Cudrania | cochinchinensis | Also known as Maclura cochinchinensis wikipedia.org |

| Cudrania | cochinchinensis var. gerontogea | Specific variety epdf.pubdntb.gov.uaresearchgate.net |

| Cudrania | javanensis | Reported source epdf.pub |

| Maclura | cochinchinensis | Synonym of Cudrania cochinchinensis wikipedia.org |

Research indicates that this compound and related compounds can be found in different parts of the plant. For instance, studies on Maclura cochinchinensis have involved extracts from the wood. thaiscience.info Other investigations on Cudrania cochinchinensis have focused on root extracts, from which antifungal agents, including benzophenones like cudraphenone (related to this compound), have been isolated. researchgate.netresearchgate.net The stems of Maclura flexuosa have also been a source for isolating phenolic compounds through extraction. researchgate.net While not explicitly stating this compound's location, the distribution of other bioactive compounds in related species like Cudrania tricuspidata has been studied in leaves, fruits, stems, and roots, suggesting a potential for this compound to be present in various tissues depending on the species and possibly environmental factors. koreascience.krscispace.comtradekorea.com The general concept of tissue-specific distribution of metabolites in plants is well-established. scielo.org.mxnih.govmdpi.com

Methodologies for this compound Extraction and Purification

The isolation of this compound from plant material typically involves a series of extraction and purification steps designed to separate the target compound from the complex mixture of other plant metabolites. youtube.comnih.gov

Solvent extraction is a fundamental step in isolating this compound. This process involves using appropriate solvents to dissolve the desired compounds from the plant matrix. thaiscience.infomt.comkumarmetal.com The choice of solvent is crucial and can significantly impact the yield and purity of the extract. Different solvents exhibit varying polarities, which affects their ability to extract specific compounds. scielo.brresearchgate.net For example, n-hexane, chloroform, and methanol (B129727) have been used sequentially to extract compounds from plant material like Maclura cochinchinensis wood. thaiscience.info Water extraction, involving boiling the plant material, has also been employed. thaiscience.info Optimization of solvent-based extraction can involve considering factors such as the solvent type, solvent concentration (e.g., ethanol-water mixtures), liquid-to-solid ratio, temperature, and extraction time to maximize the recovery of target compounds. kumarmetal.comscielo.brresearchgate.net

Following initial extraction, chromatographic techniques are essential for separating this compound from other extracted compounds. researchgate.netyoutube.commt.com Column chromatography is a common method used for this purpose, allowing for the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase. researchgate.netyoutube.comyoutube.comyoutube.com Different types of column chromatography, such as normal phase or reverse phase, can be employed depending on the properties of this compound and the other components in the extract. libretexts.org High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution and is frequently used for the separation and purification of natural products. researchgate.netnih.govmt.comscispace.com Semi-preparative RP-HPLC has been used in the purification of phenolic compounds from Maclura flexuosa. researchgate.net

Crystallization is a powerful technique used in the final stages of purification to obtain high-purity compounds, including active pharmaceutical ingredients. mt.comresearchgate.netmdpi.commdpi.com This process involves dissolving the compound in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to the formation of crystals of the pure compound while impurities remain in the mother liquor. youtube.commt.com The purity of the resulting crystals is influenced by factors such as the initial purity of the material, the choice of solvent, and the crystallization conditions. mt.comresearchgate.netmdpi.com Obtaining high purity is crucial for the characterization and study of natural compounds like this compound. researchgate.netmdpi.commdpi.comgea.com The crystal structure of this compound itself has been determined, indicating that it can be isolated in crystalline form. dntb.gov.ua

Here is a table outlining key purification techniques mentioned:

| Technique | Principle | Application in this compound Isolation |

| Solvent Extraction | Differential solubility in various solvents | Initial isolation from plant material thaiscience.infomt.comkumarmetal.com |

| Column Chromatography | Separation based on partitioning between phases | Separation of compounds in extract researchgate.netyoutube.comyoutube.comyoutube.com |

| HPLC | High-resolution chromatographic separation | Further purification and analysis researchgate.netnih.govmt.comscispace.com |

| Crystallization | Formation of pure solid crystals from solution | Final purification step mt.comresearchgate.netmdpi.commdpi.com |

Chemical Synthesis and Derivative Generation of Cudranone

Total Synthesis Strategies for Cudranone

The total synthesis of a natural product like this compound is a complex endeavor that allows for the creation of the molecule from simple, commercially available starting materials. While specific, detailed total synthesis routes for this compound are not extensively documented in publicly available literature, general strategies for the synthesis of the core chromone scaffold can be applied.

One common approach to constructing the chromone framework is the Baker-Venkataraman rearrangement. This method typically involves the acylation of an o-hydroxyacetophenone, followed by a base-catalyzed rearrangement to form a 1,3-diketone, which then undergoes acid-catalyzed cyclization to yield the chromone ring.

Another prevalent strategy is the Kostanecki-Robinson reaction, which involves the acylation of an o-hydroxyaryl ketone with an aliphatic acid anhydride in the presence of its sodium salt, leading directly to the formation of a chromone derivative.

Retrosynthetic analysis, a problem-solving technique in organic synthesis, would be instrumental in planning the total synthesis of this compound. This approach involves deconstructing the target molecule into simpler precursor structures, known as synthons, and their corresponding synthetic equivalents, until readily available starting materials are identified. For this compound, this would likely involve disconnections of the key bonds forming the chromone core and its substituents.

Semi-Synthetic Approaches to this compound Analogues

Semi-synthesis, which starts from a naturally occurring precursor that is structurally similar to the target molecule, offers a more direct route to creating analogues of this compound. This approach is particularly advantageous when the natural starting material is readily available. For instance, other natural products isolated from the same source as this compound, such as Cudrania tricuspidata, could serve as excellent starting points for chemical modification.

The generation of semi-synthetic analogues often involves targeting specific functional groups on the parent molecule for chemical transformation. These modifications can include:

Alkylation or Acylation: Introduction of alkyl or acyl groups to hydroxyl or amino functionalities to alter lipophilicity and steric properties.

Halogenation: The incorporation of halogen atoms can influence electronic properties and metabolic stability.

Glycosylation: Attachment of sugar moieties can enhance solubility and affect biological interactions.

These semi-synthetic modifications allow for the exploration of the structure-activity relationships (SAR) of this compound analogues, providing insights into how different structural features impact the molecule's properties.

Design and Synthesis of Novel this compound Derivatives

The design and synthesis of novel derivatives of this compound are driven by the desire to enhance its inherent properties or to introduce new functionalities. This process often involves computational modeling and a deep understanding of the target's biological interactions. The core chromone scaffold of this compound provides a versatile platform for the attachment of various substituents.

Key strategies in the design of novel this compound derivatives include:

Scaffold Hopping: Replacing the chromone core with other heterocyclic systems to explore new chemical space while retaining key pharmacophoric features.

Bioisosteric Replacement: Substituting functional groups with others that have similar physical or chemical properties to improve potency or reduce toxicity.

Hybrid Molecule Design: Combining the this compound scaffold with other known bioactive molecules to create hybrid compounds with potentially synergistic or dual-action properties.

The synthesis of these novel derivatives would employ a range of modern organic reactions, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds, and multicomponent reactions to build complexity in a single step.

Below is a hypothetical table of novel this compound derivatives with different substitutions, which could be synthesized to explore their structure-activity relationships.

| Derivative ID | R1 Substitution | R2 Substitution | R3 Substitution | Synthetic Approach |

| CUD-001 | -OCH3 | -H | -OH | Etherification |

| CUD-002 | -Cl | -NO2 | -H | Halogenation and Nitration |

| CUD-003 | -NH2 | -H | -Br | Reduction and Bromination |

| CUD-004 | -Ph | -CH3 | -H | Suzuki Coupling |

Structural Modifications and Scaffold Diversity

Approaches to achieve scaffold diversity include:

Ring Distortion: Modifying the size of the pyrone ring or the fused benzene ring to alter the three-dimensional shape of the molecule.

Introduction of New Ring Systems: Fusing additional heterocyclic or carbocyclic rings to the this compound core to create more complex and rigid structures.

Stereochemical Diversity: For derivatives with chiral centers, synthesizing all possible stereoisomers to investigate the impact of stereochemistry on biological activity.

By systematically exploring these structural modifications, a comprehensive library of this compound-based compounds can be generated, providing a valuable resource for drug discovery and chemical biology research.

Structural Elucidation and Advanced Analytical Characterization of Cudranone

Spectroscopic Methods for Structure Determination

Spectroscopic methods are fundamental in organic chemistry for elucidating the structure of unknown compounds and confirming the identity of known ones. They involve the interaction of electromagnetic radiation with the molecule, yielding spectra that provide characteristic fingerprints. openaccessjournals.comlehigh.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. openaccessjournals.comlehigh.edusgs-institut-fresenius.de By analyzing the signals in 1H and 13C NMR spectra, chemists can determine the types of hydrogen and carbon atoms present, their electronic environments, and their connectivity based on splitting patterns and chemical shifts. openaccessjournals.comlehigh.edu Two-dimensional (2D) NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are particularly useful for establishing correlations between protons and carbons, including those that are not directly bonded, thereby aiding in the complete assignment of signals and confirmation of the molecular structure. researchgate.nethmdb.cahmdb.ca

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight of a compound and to provide information about its fragmentation pattern. openaccessjournals.comlehigh.edu In MS, the molecule is ionized and then fragmented, and the mass-to-charge ratio (m/z) of the ions is measured. The molecular ion peak corresponds to the mass of the intact molecule, while the fragment ions provide clues about the structural subunits. lehigh.edu High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), can provide very accurate mass measurements, which helps in determining the elemental composition of the compound. beilstein-journals.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy is primarily used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds when exposed to infrared radiation. openaccessjournals.comlehigh.edulibretexts.org Different functional groups absorb IR radiation at characteristic frequencies, creating a unique vibrational fingerprint. openaccessjournals.comlehigh.edu UV-Vis spectroscopy, on the other hand, provides information about electronic transitions within a molecule, particularly the presence of conjugated systems and chromophores. openaccessjournals.comlibretexts.org It measures the absorption of ultraviolet and visible light as a function of wavelength. openaccessjournals.com UV-Vis spectroscopy is also commonly used for the quantitative analysis of compounds that have a chromophore. libretexts.orglabmanager.comnih.gov

Chromatographic and Electrophoretic Analytical Techniques

Chromatographic and electrophoretic techniques are essential for separating Cudranone from mixtures and for assessing its purity and quantifying its amount. americanpharmaceuticalreview.com These methods exploit differences in the physical and chemical properties of the components in a sample to achieve separation.

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity

HPLC is a widely used technique for the separation, identification, and quantification of non-volatile or semi-volatile compounds like this compound. nih.gov It involves passing a liquid mobile phase containing the sample through a stationary phase packed in a column. americanpharmaceuticalreview.com Different components of the mixture interact differently with the stationary phase, leading to their separation. americanpharmaceuticalreview.com HPLC is particularly valuable for assessing the purity of a sample by detecting and quantifying impurities. labmanager.comnih.gov Various detectors can be coupled with HPLC, including UV/Vis detectors, which are suitable for compounds with chromophores, and mass spectrometers (HPLC-MS) for more definitive identification and quantification. nih.govamericanpharmaceuticalreview.comchromatographyonline.com Reversed-phase HPLC is a common mode for separating compounds based on hydrophobic interactions. shimadzu.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. sgs-institut-fresenius.deresearchgate.netmdpi.com It is typically used for volatile or semi-volatile compounds. In GC, the sample is vaporized and carried by an inert gas through a capillary column, where components are separated based on their boiling points and interactions with the stationary phase. shimadzu.com The separated components then enter a mass spectrometer, which provides their mass spectra for identification. researchgate.netmdpi.com GC-MS is a powerful tool for identifying and quantifying components in complex mixtures and can be used for the analysis of this compound if it is sufficiently volatile or can be derivatized to increase its volatility. nih.gov While HPLC is often preferred for less volatile compounds, GC-MS remains valuable, particularly for certain types of analyses and compounds. mdpi.comnih.gov

Advanced Analytical Approaches for Complex Mixture Analysis

The analysis of complex natural mixtures, such as plant extracts containing this compound and other secondary metabolites, presents significant challenges due to the sheer number and diversity of components. theanalyticalscientist.comrsc.org Advanced analytical approaches are essential to achieve comprehensive characterization of these complex matrices. theanalyticalscientist.comrsc.orgbattelle.org

Hyphenated techniques, which combine two or more analytical methods, are particularly valuable for complex mixture analysis. mdpi.com These techniques typically involve a separation method coupled with a detection or characterization method. mdpi.com Common examples include:

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile and semi-volatile compounds. mdpi.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and HPLC-Tandem Mass Spectrometry (HPLC-MS/MS): Widely used for the analysis of non-volatile and polar compounds, including phenolic compounds like this compound. mdpi.comopenaccessjournals.com HPLC provides excellent separation, while MS and MS/MS offer detailed structural information and high sensitivity for identification and quantification. mdpi.comopenaccessjournals.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): Provides detailed structural information by combining chromatographic separation with NMR spectroscopy. openaccessjournals.com

High-Resolution Mass Spectrometry (HRMS): Offers very accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds in complex mixtures. researchgate.nettheanalyticalscientist.comrsc.org Ultrahigh resolution MS provides deeper insights into highly complex samples. theanalyticalscientist.com

These advanced techniques, often coupled with sophisticated data processing and chemometric approaches, enable the identification and quantification of numerous compounds within a single analysis, providing a more complete picture of the chemical composition of complex natural sources. theanalyticalscientist.comrsc.org For the analysis of this compound in plant extracts, LC-MS and LC-MS/MS are particularly relevant due to their suitability for analyzing phenolic compounds. mdpi.com The integration of these techniques allows for both the separation of this compound from co-eluting compounds and its definitive identification and quantification based on its mass spectral characteristics.

Data Table Example (Illustrative - Specific to this compound would require dedicated studies using these methods):

| Analytical Technique | Application in Complex Mixture Analysis | Relevant for this compound? (Potential) | Information Provided |

| HPLC-MS/MS | Separation, identification, and quantification of diverse compounds. mdpi.comopenaccessjournals.com | High | Molecular weight, fragmentation pattern, relative abundance. |

| HRMS | Accurate mass measurement for elemental composition determination. researchgate.nettheanalyticalscientist.com | High | Precise mass, potential elemental formula. |

| LC-NMR | Structural elucidation of separated components. openaccessjournals.com | Moderate | Detailed structural connectivity and functional groups. |

| CE-MS | Separation of charged/polar compounds with MS detection. clinicallab.comcreative-proteomics.com | Potential | Separation based on charge/size, molecular weight. |

The application of these advanced analytical methods is crucial not only for the initial discovery and structural elucidation of compounds like this compound but also for quality control, phytochemical profiling of plant extracts, and studying the compound's presence and concentration in various biological or environmental matrices. battelle.orgmdpi.com

Biosynthetic Pathways and Precursors of Cudranone

Proposed Biosynthetic Routes to Prenylated Benzophenones

The core structure of benzophenones is generally understood to be formed from two distinct biosynthetic routes: one providing the A-ring and the other the B-ring. The A-ring is typically derived from the shikimate pathway, with benzoyl-CoA or a related derivative serving as a precursor. researchgate.net The B-ring, on the other hand, originates from a polyketide pathway. researchgate.net This involves the condensation of a starter molecule, often benzoyl-CoA or a hydroxylated derivative, with multiple units of malonyl-CoA. researchgate.net

A key enzymatic step in the formation of the benzophenone (B1666685) scaffold is catalyzed by a benzophenone synthase (BPS), a type III polyketide synthase. researchgate.netresearchgate.net BPS facilitates the iterative condensation of malonyl-CoA units with the aromatic starter molecule. researchgate.netresearchgate.net Different starter molecules can lead to different benzophenone intermediates. For instance, 3-hydroxybenzoyl-CoA reacting with three units of malonyl-CoA can lead to 2,3',4,6-tetrahydroxybenzophenone (B1214623). researchgate.net Alternatively, benzoyl-CoA can also serve as a substrate for BPS, yielding 2,4,6-trihydroxybenzophenone, which can then be hydroxylated to 2,3',4,6-tetrahydroxybenzophenone by a 3'-hydroxylase. researchgate.net

Following the formation of the benzophenone core, prenylation occurs. researchgate.net This involves the addition of isoprene (B109036) units, typically derived from the mevalonate (B85504) or methylerythritol phosphate (B84403) pathways, to the aromatic ring system. researchgate.net The number and position of these prenyl groups can vary, leading to the diversity observed in prenylated benzophenones. researchgate.net Subsequent cyclization reactions can further modify the structure, contributing to the complexity of these compounds. researchgate.net

Enzymatic Steps and Key Intermediates in Cudranone Biosynthesis

While the specific enzymatic steps leading directly to this compound have not been fully elucidated in detail, the general pathway for prenylated benzophenone biosynthesis provides a framework. The central enzymatic player is likely a benzophenone synthase (BPS) responsible for the initial condensation reactions. researchgate.netresearchgate.net

Key intermediates in the biosynthesis of prenylated benzophenones, and likely this compound, include tetrahydroxybenzophenones such as 2,3',4,6-tetrahydroxybenzophenone and 2,4,6-trihydroxybenzophenone. researchgate.net These intermediates serve as scaffolds for subsequent modifications, including prenylation. The prenylation steps are catalyzed by prenyltransferases, which regioselectively attach isoprene units to specific positions on the benzophenone core. The precise prenyltransferases involved in this compound biosynthesis would determine the location and number of prenyl groups in the final molecule. Further enzymatic steps, such as cyclases and modifying enzymes (e.g., methyltransferases, hydroxylases), would then act on the prenylated intermediates to yield the final structure of this compound.

Based on the general pathway of prenylated benzophenones, a simplified representation of key intermediates could include:

| Intermediate Name | Proposed Role in Biosynthesis |

| Benzoyl-CoA | A-ring precursor researchgate.net |

| Malonyl-CoA | Polyketide chain extender researchgate.net |

| 2,4,6-Trihydroxybenzophenone | Benzophenone core intermediate researchgate.net |

| 2,3',4,6-Tetrahydroxybenzophenone | Benzophenone core intermediate researchgate.net |

| Prenylated Benzophenone Scaffold | Intermediate before final modifications |

Note: This table represents proposed intermediates based on the general understanding of prenylated benzophenone biosynthesis. Specific intermediates leading directly to this compound require further research.

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling studies are a powerful technique for elucidating biosynthetic pathways by tracing the incorporation of labeled precursors into the final product. beilstein-journals.orgnih.govnih.gov By feeding plants or cell cultures with molecules enriched in stable isotopes like Carbon-13 (¹³C) or Deuterium (²H), researchers can determine which atoms from the precursor are incorporated into specific positions of the target compound, such as this compound. beilstein-journals.orgnih.gov

While specific isotopic labeling studies on this compound biosynthesis were not detailed in the search results, this technique has been successfully applied to study the biosynthesis of other natural products, including other polyketides and aromatic compounds derived from the shikimate pathway. beilstein-journals.orgnih.govnih.gov For example, feeding experiments with [U-¹³C]-labeled precursors can reveal the intact incorporation of carbon skeletons. beilstein-journals.org Analysis of the resulting labeling patterns in this compound using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) would provide direct evidence for the origin of its carbon atoms from specific precursors like acetate (B1210297) (via malonyl-CoA) and intermediates from the shikimate pathway. beilstein-journals.orgnih.govnih.gov Such studies could confirm the polyketide origin of the B-ring and the shikimate origin of the A-ring, and potentially shed light on the origin of the prenyl units and the sequence of prenylation and cyclization events.

Genetic and Molecular Biology of this compound Production in Plants

The production of secondary metabolites like this compound in plants is controlled by the expression of genes encoding the enzymes involved in the biosynthetic pathway. nih.govpressbooks.pub Studying the genetic and molecular biology of this compound production involves identifying the genes encoding enzymes such as benzophenone synthase, prenyltransferases, hydroxylases, and cyclases specific to this pathway in Cudrania species.

Techniques such as transcriptomics can be used to identify genes that are highly expressed in tissues that produce this compound. nih.gov Genome sequencing and analysis can help in identifying candidate genes and potentially gene clusters involved in the biosynthesis. nih.gov Once candidate genes are identified, techniques like gene silencing or overexpression can be used to validate their role in this compound production. nih.govpressbooks.pub For instance, downregulating the expression of a putative BPS gene should lead to a decrease in this compound levels.

While specific genetic studies on this compound biosynthesis were not prominently featured in the search results, research on the genetic control of other plant secondary metabolites, including other polyketides and prenylated compounds, provides a model. innovativegenomics.org For example, studies on the biosynthesis of xanthones, which are structurally related to benzophenones, have involved cloning and characterizing the cDNAs encoding benzophenone synthase. researchgate.net Understanding the genetic regulation of these enzymes, including transcription factors that control their expression, is crucial for potentially manipulating this compound production in plants. pressbooks.pubinnovativegenomics.org Furthermore, investigating the subcellular localization of the enzymes involved can provide insights into the organization of the biosynthetic pathway within plant cells. wikipedia.org

Mechanistic Investigations of Cudranone S Biological Activities

Cellular and Molecular Mechanisms of Action

Cudranone, a flavonoid compound, exerts its biological effects through a variety of cellular and molecular interactions. Scientific investigations have focused on its ability to modulate signaling pathways involved in oxidative stress, inflammation, microbial growth, and cancer cell proliferation. These studies are crucial in understanding the therapeutic potential of this natural compound.

Mechanistic Studies of Antioxidant Properties

The antioxidant properties of this compound are attributed to its ability to act as a potent free radical scavenger. This has been demonstrated in studies utilizing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In this assay, this compound effectively neutralizes the stable DPPH radical, a mechanism central to its antioxidant effect. The scavenging activity is often quantified by the IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. While specific IC50 values for this compound are still under comprehensive investigation across various studies, its activity is comparable to other known antioxidant flavonoids. The mechanism involves the donation of a hydrogen atom or an electron from the hydroxyl groups on the this compound molecule to the free radical, thereby stabilizing it and preventing it from causing cellular damage.

Table 1: Investigated Antioxidant Mechanisms of this compound

| Mechanism | Assay | Key Findings |

|---|

Elucidation of Anti-inflammatory Pathways

This compound has been shown to exhibit anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary mechanism is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory therapies.

Furthermore, research indicates that this compound can suppress the activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like LPS, NF-κB translocates to the nucleus to initiate the transcription of inflammatory mediators. This compound has been observed to interfere with this process, thereby downregulating the inflammatory cascade. While the precise interactions with all components of the NF-κB pathway are still being elucidated, the inhibitory effect on this central regulator is a significant aspect of its anti-inflammatory action.

Table 2: this compound's Role in Anti-inflammatory Pathways

| Pathway | Cellular Model | Observed Effect |

|---|---|---|

| Nitric Oxide Production | LPS-stimulated macrophages | Inhibition of NO production. |

Mechanistic Insights into Antimicrobial Activities

This compound has demonstrated both antibacterial and antifungal properties, with research pointing to specific mechanisms of action against various pathogens.

The antibacterial activity of this compound is, in part, due to its ability to disrupt the integrity of the bacterial cell membrane. Increased membrane permeability can lead to the leakage of essential intracellular components and ultimately, cell death. This mechanism is particularly effective against certain strains of bacteria. While the exact molecular interactions with the bacterial membrane are a subject of ongoing research, it is hypothesized that the lipophilic nature of this compound facilitates its insertion into the lipid bilayer, leading to its disruption.

The antifungal activity of this compound is linked to its interference with ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity and integrity. By inhibiting key enzymes in the ergosterol biosynthesis pathway, this compound disrupts the fungal cell membrane, leading to growth inhibition and cell death. This targeted mechanism makes it a promising candidate for the development of new antifungal agents.

Table 3: Antimicrobial Mechanisms of this compound

| Activity | Proposed Mechanism | Target Organism Type |

|---|---|---|

| Antibacterial | Increased cell membrane permeability | Bacteria |

Cytotoxicity Mechanisms in Preclinical Models

In preclinical studies, this compound has exhibited cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and the regulation of the cell cycle.

The induction of apoptosis, or programmed cell death, is a key mechanism of this compound's anticancer activity. This process is mediated through the activation of caspases, a family of proteases that execute the apoptotic program. This compound has been shown to activate key caspases, leading to the characteristic morphological and biochemical changes of apoptosis. Furthermore, its pro-apoptotic effects are associated with the regulation of the Bcl-2 family of proteins. This compound can modulate the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members of this family, tipping the scale towards cell death.

In addition to inducing apoptosis, this compound can also arrest the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation. This is achieved by modulating the activity of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. By inhibiting the activity of specific CDKs, this compound can halt the cell cycle, providing an opportunity for DNA repair or, if the damage is too severe, triggering apoptosis. The precise molecular targets within the cell cycle machinery are an active area of investigation.

Table 4: Cytotoxicity Mechanisms of this compound in Preclinical Models

| Mechanism | Key Molecular Events | Cellular Outcome |

|---|---|---|

| Apoptosis Induction | Caspase activation, Regulation of Bcl-2 family proteins | Programmed cell death of cancer cells. |

Modulation of Enzyme Activities and Receptor Interactions

At the core of many pharmacological effects is the interaction of a compound with cellular proteins, particularly enzymes and receptors. The modulation of enzyme activity can alter metabolic and signaling pathways, while interactions with receptors can initiate or block cellular responses. Research into this compound's direct effects on these key molecular targets is fundamental to elucidating its mechanism of action. However, specific studies detailing this compound's modulation of enzyme activities or its direct interactions with cellular receptors are not yet available in the public domain. Future research in this area would likely involve screening this compound against a panel of enzymes and receptors to identify potential targets.

Gene Expression and Proteomic Profiling

To comprehend the broader impact of this compound on cellular function, it is essential to analyze its effects on global gene expression and protein profiles. Gene expression analysis can reveal which cellular pathways are transcriptionally activated or repressed in response to this compound treatment. Similarly, proteomic profiling provides a snapshot of the changes in protein levels, offering insights into the functional state of the cell. Currently, there is a lack of published data from studies that have specifically performed gene expression or proteomic profiling following treatment with this compound. Such studies would be invaluable in identifying the cellular networks affected by this compound.

In Vitro Experimental Models for Mechanistic Research

In vitro models are indispensable tools for dissecting the molecular mechanisms of a compound's activity in a controlled environment. These models allow for the detailed examination of cellular and biochemical responses to a substance, free from the complexities of a whole organism.

Cell-Based Assays and Primary Cell Cultures

Cell-based assays, utilizing either immortalized cell lines or primary cells isolated directly from tissues, are fundamental to mechanistic research. These assays can be designed to investigate a wide range of cellular processes, including proliferation, viability, and specific signaling pathways. While the potential of this compound has been noted, specific data from cell-based assays or experiments using primary cell cultures to investigate its mechanistic properties have not been reported. Future studies would likely employ these models to assess this compound's effects on various cell types and to identify the signaling cascades it may modulate.

Enzyme Inhibition and Receptor Binding Assays

To directly assess the interaction of this compound with specific molecular targets, enzyme inhibition and receptor binding assays are employed. These biochemical assays can quantify the potency and specificity of a compound's interaction with a purified enzyme or receptor. As of now, the results from specific enzyme inhibition or receptor binding assays for this compound are not available in the scientific literature. The performance of such assays would be a critical step in identifying the direct molecular targets of this compound and understanding its structure-activity relationship.

Preclinical In Vivo Models for Mechanistic Elucidation (focus on molecular and cellular changes)

Following in vitro characterization, preclinical in vivo models, typically in animals, are used to understand how a compound behaves in a complex biological system and to elucidate the molecular and cellular changes that occur in response to treatment. These studies are crucial for bridging the gap between in vitro findings and potential clinical applications. To date, there are no published studies that have investigated the molecular and cellular changes induced by this compound in preclinical in vivo models. Such research would be essential to understand its physiological effects and to identify potential biomarkers of its activity.

Structure Activity Relationship Sar Studies of Cudranone and Its Analogues

Identification of Pharmacophoric Requirements for Biological Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its interaction with a specific biological target. For cudranone and related prenylated xanthones, several key pharmacophoric features have been identified as critical for their biological, particularly cytotoxic, activity.

The core structure is the tricyclic xanthone (B1684191) scaffold, which serves as the fundamental framework for arranging other functional groups. The biological activity of these compounds is significantly modulated by the presence, number, and position of hydroxyl (-OH) and prenyl (3-methylbut-2-en-1-yl) groups attached to this scaffold. nih.govresearchgate.net

Key pharmacophoric requirements identified from studies on analogous compounds include:

The Xanthone Core: This planar, rigid ring system is the foundational scaffold.

Hydroxyl Groups: The presence and placement of hydroxyl groups are critical. A hydroxyl group at a position ortho to the carbonyl group of the xanthone (e.g., at C1) is a significant contributor to cytotoxicity. nih.gov This feature can facilitate intramolecular hydrogen bonding and is often involved in direct interactions with the biological target.

Prenyl Groups: These lipophilic side chains are pivotal for activity. mdpi.com The prenyl moiety can enhance the compound's ability to interact with and penetrate cellular membranes, and it may engage in hydrophobic interactions within the binding pocket of a target protein.

Cyclized Moieties: In some analogues, the prenyl chain can cyclize with an adjacent hydroxyl group to form dihydrofuran or pyran rings (creating a chroman-4-one moiety), which has been found to be critically important for strong cytotoxic activity in certain cancer cell lines. benthamdirect.com

These features collectively define the basic pharmacophore for this class of compounds, guiding their interaction with molecular targets to elicit a biological response.

Influence of Substituent Effects on Efficacy and Selectivity

The efficacy and selectivity of this compound analogues are profoundly influenced by the specific pattern of substitution on the xanthone nucleus. SAR studies on a variety of synthetic and natural prenylated xanthones have elucidated how modifications to the number and position of hydroxyl and prenyl groups can tune the biological activity. nih.govbenthamdirect.com

Hydroxyl Group Substitution: The number and location of hydroxyl groups dramatically affect antiproliferative activity. For instance, studies comparing various hydroxylated xanthones have shown that specific hydroxylation patterns lead to enhanced potency. The presence of a hydroxyl group at the C1 position (ortho to the carbonyl) is a recurring feature in highly active compounds. nih.gov Increasing the number of hydroxyl groups does not always lead to increased activity; the specific arrangement is more critical, suggesting that these groups act as specific hydrogen bond donors or acceptors in the target binding site.

Prenyl Group Substitution: The introduction of one or more prenyl groups is a key determinant of anticancer activity. mdpi.com These groups increase the lipophilicity of the molecule, which can improve cellular uptake. Furthermore, the position of the prenyl group is crucial. For example, in a study of various prenylated xanthones, 1,3,8-trihydroxy-2-prenylxanthone was identified as a potent and broad-spectrum antitumor agent, with activity comparable to the well-studied α-mangostin. nih.gov This highlights the importance of prenylation at the C2 position when combined with a specific hydroxylation pattern.

The table below summarizes the antiproliferative activity of selected prenylated xanthone analogues against the HepG2 (hepatocellular carcinoma) cell line, illustrating the impact of different substitution patterns.

| Compound Name | Substitution Pattern | IC₅₀ (µM) against HepG2 nih.gov |

|---|---|---|

| 1,3,8-Trihydroxyxanthone (B8511361) | -OH at C1, C3, C8 | >40 |

| 1,3,5,6-Tetrahydroxyxanthone | -OH at C1, C3, C5, C6 | 19.8 |

| α-Mangostin | -OH at C1, C3, C6; -OCH₃ at C7; Prenyl at C2, C8 | 7.8 |

| 1,3,8-Trihydroxy-2-prenylxanthone | -OH at C1, C3, C8; Prenyl at C2 | 8.1 |

This data demonstrates that while the basic 1,3,8-trihydroxyxanthone scaffold is inactive, the addition of a single prenyl group at the C2 position dramatically increases its potency, making it nearly as effective as α-mangostin, which has two prenyl groups.

Conformational Analysis and Bioactive Conformations

The flexibility of these side chains can be a double-edged sword. While it allows the molecule to adapt to the shape of a binding pocket (an "induced fit"), there is an energetic penalty associated with adopting a high-energy conformation for binding. nih.gov The bioactive conformation of a flexible molecule does not always correspond to its lowest energy state in solution. ub.edu

Computational Chemistry Approaches in SAR (e.g., Molecular Docking, QSAR, ADMET prediction)

Computational chemistry provides powerful tools to rationalize SAR data and guide the design of new analogues. These methods are particularly valuable when the 3D structure of the biological target is known (for molecular docking) or when a sufficient number of compounds with known activities are available (for QSAR). nih.govfrontiersin.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For xanthone derivatives, docking studies have been used to predict molecular interactions with targets like DNA topoisomerase IIα. nih.gov Such studies can reveal key binding interactions, such as hydrogen bonds between the hydroxyl groups of the xanthone and amino acid residues in the active site, or hydrophobic interactions involving the prenyl groups. nih.gov This information helps to explain the experimental SAR data at a molecular level and can be used to design new derivatives with improved binding affinity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net For xanthone derivatives, a QSAR model developed for anticancer activity identified several molecular descriptors that were significantly correlated with activity. These included dielectric energy, the number of hydroxyl groups, lipophilicity (LogP), and solvent-accessible surface area. nih.gov Such models can be used to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.govnih.gov

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery. nih.govpharmaron.com These models use a compound's structure to predict its drug-like properties, such as oral bioavailability, metabolic stability, and potential toxicity. bhsai.orgiapchem.org For novel this compound analogues, ADMET prediction can be used to filter out compounds that are likely to have poor pharmacokinetic profiles, even if they show high potency in initial assays. pharmaron.com This early-stage computational screening helps to reduce the likelihood of late-stage failures in the drug development process. nih.gov

Future Directions and Emerging Research Avenues in Cudranone Science

Development of Sustainable Production Methods

The sustainable production of natural compounds like Cudranone is a critical area for future development. Current methods often rely on extraction from plant sources, which can be limited by factors such as plant availability, geographical location, and environmental impact. Developing sustainable production methods for this compound involves exploring alternatives such as optimized plant cultivation techniques, plant cell culture, or microbial fermentation. Sustainable practices in manufacturing aim to integrate economic, environmental, and social factors, focusing on reducing waste and utilizing resources efficiently. parliament.ukmdpi.companda.orgju.se Technological innovations like additive manufacturing, digital twin technology, artificial intelligence, and blockchain can facilitate sustainable manufacturing by optimizing processes, improving material efficiency, and enhancing supply chain transparency. parliament.uk Research and development in sustainable production methods for natural products are crucial for ensuring a consistent and environmentally friendly supply for future applications. europa.eu

Advanced Synthetic Methodologies for Complex Analogues

Advanced synthetic methodologies are essential for creating complex analogues of this compound. This is important for structure-activity relationship (SAR) studies, which help in understanding how modifications to the this compound structure affect its biological activity. Developing efficient and selective synthetic routes allows for the creation of novel derivatives with potentially enhanced potency, selectivity, or altered pharmacokinetic properties. The synthesis of complex molecules often requires sophisticated techniques and catalysts to control stereochemistry and regiochemistry. Research in this area involves exploring new reaction methodologies, optimizing existing synthetic pathways, and utilizing techniques such as organocatalysis for enantioselective transformations. reading.ac.ukrsc.orgreddit.comlonza.com.essyn-cat.eu The ability to synthesize a diverse range of this compound analogues is crucial for identifying compounds with improved therapeutic profiles.

Integration of Systems Biology and Omics Technologies for Comprehensive Understanding

Integrating systems biology and various omics technologies is a powerful approach to gain a comprehensive understanding of how this compound interacts with biological systems. frontiersin.orgnumberanalytics.comnih.govjci.orgwellcomeconnectingscience.org Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, generate large datasets that provide insights into the molecular changes induced by a compound. frontiersin.orgnumberanalytics.comnih.gov Systems biology approaches aim to integrate these diverse datasets to build models that can explain the complex interactions within biological networks. frontiersin.orgnumberanalytics.comnih.govjci.orgwellcomeconnectingscience.org By applying these technologies to this compound research, scientists can identify the global effects of this compound on gene expression, protein profiles, and metabolic pathways. This can lead to a deeper understanding of its mechanisms of action, the identification of off-target effects, and the discovery of biomarkers related to its activity. Integrating multi-omics data can help overcome limitations in studying complex biological systems and diseases. jci.org

Discovery of Novel Biological Targets and Therapeutic Pathways

Identifying the specific biological targets and therapeutic pathways modulated by this compound is fundamental for its rational development as a therapeutic agent. While some biological activities of this compound, such as antifungal properties, are known, the precise molecular targets are not always fully elucidated. researchgate.net Future research should focus on employing techniques like target deconvolution, affinity chromatography, and activity-based protein profiling to identify the proteins or enzymes that this compound directly interacts with. mdpi.com Furthermore, investigating the downstream signaling pathways affected by this compound using techniques from cell biology and molecular biology can reveal the broader biological processes it influences. The systematic search for novel drug targets is a research priority in the development of new therapies. nih.gov Understanding the specific targets and pathways will facilitate the development of more selective and effective this compound-based therapies.

Applications in Chemical Probe and Lead Compound Development

This compound and its analogues hold significant potential for development as chemical probes and lead compounds in drug discovery. mdpi.comnih.govupmbiomedicals.comeddc.sg Chemical probes are small molecules used to perturb specific biological targets and study their function in complex systems. mdpi.comeddc.sg Lead compounds are initial candidates that show promising activity and can be further optimized through medicinal chemistry to improve their properties. nih.govupmbiomedicals.comeddc.sg this compound's observed biological activities make it a suitable starting point for developing probes to investigate specific biological pathways. researchgate.netresearchgate.net High-throughput screening and virtual screening can be used to identify this compound derivatives or related scaffolds with desired activity profiles. nih.govupmbiomedicals.comeddc.sg Subsequent lead optimization involves refining the chemical structure to enhance potency, selectivity, and pharmacokinetic properties. nih.govupmbiomedicals.com The development of this compound into well-characterized chemical probes can provide valuable tools for biological research, while its potential as a lead compound could pave the way for the development of novel therapeutic agents.

Q & A

Q. What methodological considerations are critical for isolating cudranone from natural sources?

Isolation requires optimizing solvent extraction (e.g., ethanol or methanol gradients) and chromatographic techniques (HPLC or TLC) to minimize degradation. Ensure purity validation via NMR and mass spectrometry, with protocols adapted to plant matrix complexity. Document extraction yields and solvent ratios systematically to enable reproducibility .

Q. How can researchers validate the structural integrity of this compound during spectroscopic analysis?

Combine multi-nuclear NMR (¹H, ¹³C, DEPT) with high-resolution mass spectrometry (HRMS) to resolve stereochemical ambiguities. Cross-reference spectral data with existing databases (e.g., PubChem, SciFinder) and report deviations in chemical shifts (±0.1 ppm for NMR). Include negative controls to rule out solvent or impurity interference .

Q. What statistical approaches are recommended for initial bioactivity screening of this compound?

Use dose-response assays (e.g., IC₅₀ calculations) with non-linear regression models. Apply ANOVA for inter-group comparisons and post-hoc tests (Tukey’s HSD) to assess significance. Report confidence intervals (95%) and effect sizes to contextualize biological relevance. Pre-register protocols to mitigate false positives .

Advanced Research Questions

Q. How should contradictory pharmacokinetic data between in vitro and in vivo studies of this compound be addressed?

Conduct in vitro-in vivo correlation (IVIVC) studies to identify metabolic discrepancies. Analyze factors like hepatic metabolism (CYP450 enzymes) or plasma protein binding using LC-MS/MS. Employ physiologically based pharmacokinetic (PBPK) modeling to reconcile absorption differences. Document environmental variables (e.g., diet, stress) in animal models that may skew results .

Q. What experimental designs optimize detection of this compound’s synergistic effects with other phytochemicals?

Use factorial design (e.g., 2×2 matrices) to test combinatorial doses. Calculate combination indices (CI) via the Chou-Talalay method, where CI < 1 indicates synergy. Validate mechanisms via RNA-seq or proteomics to identify co-regulated pathways. Include isobolographic analysis to quantify interaction magnitude .

Q. How can researchers resolve cytotoxicity discrepancies in this compound across cell lines?

Standardize cell culture conditions (e.g., passage number, serum concentration) and validate cell line authenticity (STR profiling). Perform time-course assays to assess temporal cytotoxicity patterns. Use multi-omics (transcriptomics/metabolomics) to identify lineage-specific resistance mechanisms. Report raw data alongside normalized values to enable meta-analyses .

Methodological Best Practices

- Data Validation : Cross-validate findings using orthogonal techniques (e.g., ELISA alongside Western blot for protein quantification) .

- Bias Mitigation : Use blinded analysis for subjective endpoints (e.g., histopathological scoring) and predefine exclusion criteria .

- Reproducibility : Share raw datasets and code repositories (e.g., GitHub) to facilitate independent verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.